![molecular formula C19H23N3O3 B2803460 3-(4-Methoxyphenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one CAS No. 2034399-51-2](/img/structure/B2803460.png)
3-(4-Methoxyphenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one
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Description
3-(4-Methoxyphenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one, also known as MPPL, is a novel compound that has gained significant attention in the scientific community. It is a synthetic compound that has been developed for research purposes only. MPPL has shown promising results in various scientific studies, particularly in the field of neuroscience.
Scientific Research Applications
Cytochrome P450 Enzyme Inhibition
Cytochrome P450 enzymes are crucial for the metabolism of various drugs. Inhibitors of these enzymes are important tools for studying drug metabolism and interactions. Compounds structurally related to 3-(4-Methoxyphenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one could serve as selective inhibitors for specific CYP isoforms, aiding in the prediction and mitigation of drug-drug interactions (Khojasteh et al., 2011).
Synthesis of Pyranopyrimidine Derivatives
Pyranopyrimidine cores are key precursors for medicinal and pharmaceutical industries, offering broad synthetic applications and bioavailability. Research into hybrid catalysts for synthesizing pyranopyrimidine scaffolds highlights the compound's potential in facilitating the development of lead molecules for medicinal applications (Parmar et al., 2023).
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution reactions involving compounds with structural elements similar to 3-(4-Methoxyphenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one have been explored for their potential in quantitative yield production of related aromatic compounds. This process underscores the synthetic versatility of such compounds in chemical synthesis (Pietra & Vitali, 1972).
Development of Kinase Inhibitors
Compounds with tri- and tetra-substituted imidazole scaffolds, akin to the pyrimidin-4-yloxy component, are known as selective inhibitors of kinases like p38 MAP kinase, which plays a significant role in inflammatory processes. The design and synthesis of such compounds can lead to the development of new anti-inflammatory agents (Scior et al., 2011).
Investigation into DNA Binding Agents
Studies on compounds like Hoechst 33258, which possess structural features similar to the mentioned compound, have explored their ability to bind to the minor groove of DNA. Such investigations contribute to our understanding of DNA sequence recognition and binding, providing a foundation for the development of novel therapeutic agents (Issar & Kakkar, 2013).
properties
IUPAC Name |
3-(4-methoxyphenyl)-1-(3-pyrimidin-4-yloxypiperidin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-24-16-7-4-15(5-8-16)6-9-19(23)22-12-2-3-17(13-22)25-18-10-11-20-14-21-18/h4-5,7-8,10-11,14,17H,2-3,6,9,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRSOEHLTAOYLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCCC(C2)OC3=NC=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one |
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